2-Bromo-beta-oxo-3-pyridinepropanenitrile

Descripción general

Descripción

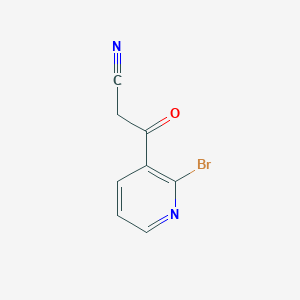

2-Bromo-beta-oxo-3-pyridinepropanenitrile is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Bromo-beta-oxo-3-pyridinepropanenitrile, also known by its CAS number 887594-04-9, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anti-inflammatory effects, based on diverse sources including patents, research articles, and chemical databases.

The chemical structure of this compound is characterized by the presence of a bromine atom, a keto group, and a pyridine ring. Its molecular formula is , with a molecular weight of approximately 201.03 g/mol. The compound is known for its stability and solubility in various solvents, making it suitable for different applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyridinol-N-oxide derivatives possess strong activity against common skin bacteria such as Corynebacterium and Staphylococcus species. These bacteria are often responsible for malodor and skin infections . The mechanism of action typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Efficacy of Pyridinol-N-Oxide Derivatives

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various formulations aimed at treating skin conditions. It has been suggested that the compound may modulate inflammatory pathways, reducing cytokine production and promoting healing in chronic skin disorders . This property is particularly valuable in cosmetic and dermatological applications.

Case Study: Anti-inflammatory Effects

A study involving a formulation containing this compound demonstrated a reduction in erythema and inflammation in subjects with dermatitis. The results indicated that the compound could significantly alleviate symptoms associated with inflammatory skin conditions when applied topically .

Synthesis and Formulation

The synthesis of this compound can be achieved through various chemical reactions involving pyridine derivatives. The compound can be incorporated into formulations such as creams, ointments, and deodorants due to its stability and efficacy against microbial growth .

Table 2: Formulations Containing this compound

| Product Type | Active Ingredients | Purpose |

|---|---|---|

| Antimicrobial Cream | This compound, Piroctone Olamine | Skin infection treatment |

| Deodorant Stick | This compound, Hexamidine | Odor control |

| Anti-inflammatory Gel | This compound | Reduce inflammation |

Aplicaciones Científicas De Investigación

Synthetic Intermediates in Organic Chemistry

2-Bromo-beta-oxo-3-pyridinepropanenitrile serves as an important synthetic intermediate in the preparation of various biologically active compounds. Its structure allows for versatile reactions that lead to the formation of complex molecules.

Synthesis of Thiazoline Derivatives

One notable application is in the synthesis of thiazoline derivatives. The compound can react with primary amines and carbon disulfide under catalyst-free conditions to yield N-alkylthiazoline-2-thiones. This method emphasizes green chemistry principles by avoiding harmful catalysts and using water as a solvent, resulting in high yields and environmentally friendly procedures .

Monobromination Reactions

The compound can be subjected to monobromination using N-bromosuccinimide (NBS), which facilitates the formation of monobrominated products with high efficiency. This reaction has been optimized to yield derivatives that are further utilized in various synthetic pathways .

Medicinal Chemistry Applications

The medicinal potential of this compound is significant due to its structural features that allow it to interact with biological targets.

Antineoplastic Activity

Research indicates that derivatives synthesized from this compound exhibit antineoplastic properties. For instance, the transformation of 2-bromo derivatives into thiazolyl compounds has shown promising results in inhibiting cancer cell proliferation .

Hypoglycemic and Anti-inflammatory Effects

Some derivatives derived from this compound have been reported to possess hypoglycemic and anti-inflammatory activities, making them candidates for further pharmacological studies aimed at treating diabetes and inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound derivatives.

Catalyst-Free Synthesis

A study highlighted a catalyst-free synthesis method for producing pyridine-2,6-bis(2-bromo-propane-1,3-dione) derivatives with yields exceeding 90%. This method underscores the compound's utility in creating complex molecules without the need for toxic catalysts .

Structural Characterization

The structural characterization of synthesized compounds through techniques such as NMR and mass spectrometry has confirmed the successful formation of desired products, validating their potential use in further applications .

Propiedades

IUPAC Name |

3-(2-bromopyridin-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-6(2-1-5-11-8)7(12)3-4-10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEWMXIVGMLEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700760 | |

| Record name | 3-(2-Bromopyridin-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887593-99-9 | |

| Record name | 3-(2-Bromopyridin-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.